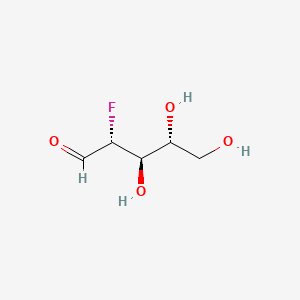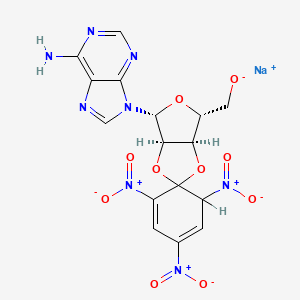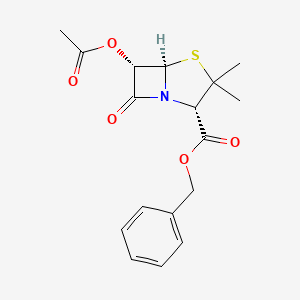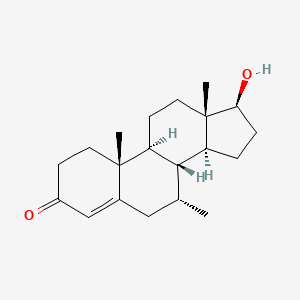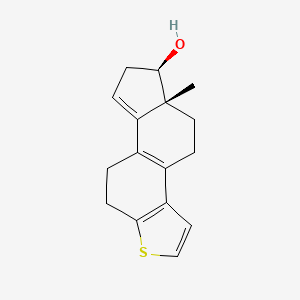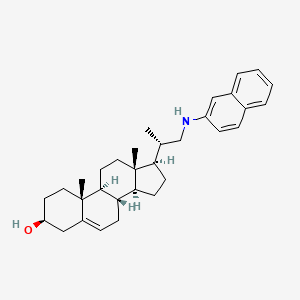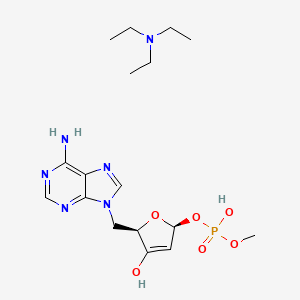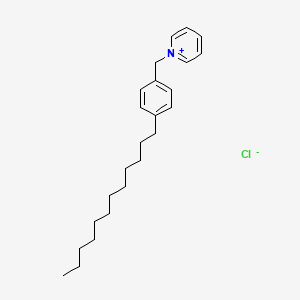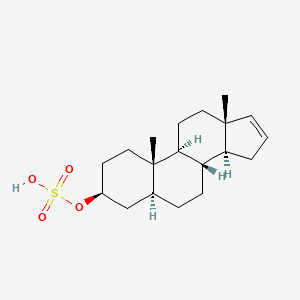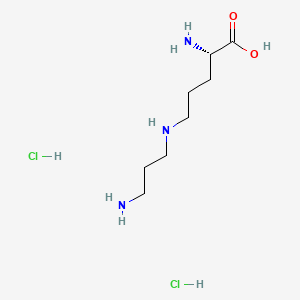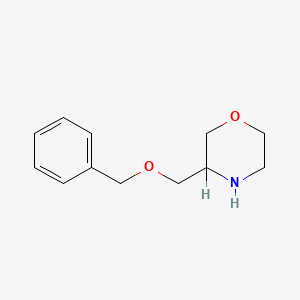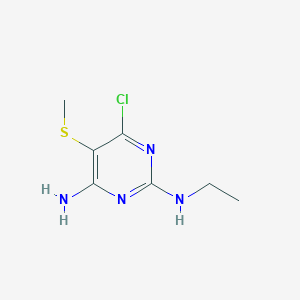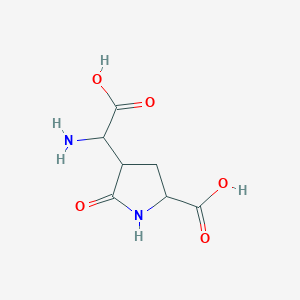
Penmacric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penmacric acid, also known as penmacrate, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Penmacric acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, penmacric acid is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Synthesis Techniques
- Penmacric acid, an optically active C-4 substituted pyroglutamic acid, has been efficiently synthesized from N-triisopropylsilylpyrrole through a unique 11-step sequence. This process includes the addition of the pyrrole nucleus onto a chiral nitrone and the formation of the pyroglutamic acid moiety by reductive hydrogenation of the pyrrole, followed by oxidation into pyrrolidinone (Berini, Pelloux-Léon, Minassian, & Denis, 2009).
- The first total synthesis of penmacric acid and its stereoisomer, epipenmacric acid, was achieved starting from trans-4-hydroxy-l-proline, using an Et3B-induced diastereoselective radical addition reaction to control stereoselectivity at the C3 stereogenic center (Ueda, Ono, Nakao, Miyata, & Naito, 2007).
Chemical Properties and Applications
- Alkylation reactions using alpha-halolactams or lactam enolates derived from bicyclic lactam templates, applied to the synthesis of protected penmacric acid and its analogues, can achieve high endo- or exo- diastereoselectivity. This method allows for stereochemical correction and moderate efficiency in producing these compounds (Anwar, Bailey, Dickinson, Edwards, Goswami, & Moloney, 2003).
- A short formal synthesis of three epimers of penmacric acid, starting from pyroglutamate in one or two steps, has been developed. This synthesis process demonstrates the impact of both chelation and steric factors on the stereochemical outcome in reactions of Li and Ti enolates of pyroglutamate with imines (Sikriwal, Kant, Maulik, & Dikshit, 2010).
Potential Biomedical Applications
- While direct research on the biomedical applications of penmacric acid is limited, related compounds like ursolic acid and maslinic acid, which are pentacyclic triterpenoids like penmacric acid, have been studied for their potential therapeutic uses. These compounds have shown efficacy in inhibiting muscle atrophy, inducing hypertrophy, and demonstrating anti-tumor properties (Jeong et al., 2015) (Márquez Martín et al., 2006) (Reyes-Zurita et al., 2016).
Propiedades
Número CAS |
55297-13-7 |
|---|---|
Nombre del producto |
Penmacric acid |
Fórmula molecular |
C7H10N2O5 |
Peso molecular |
202.16 g/mol |
Nombre IUPAC |
4-[amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O5/c8-4(7(13)14)2-1-3(6(11)12)9-5(2)10/h2-4H,1,8H2,(H,9,10)(H,11,12)(H,13,14) |
Clave InChI |
QEFCFJFZZLNSPP-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NC1C(=O)O)C(C(=O)O)N |
SMILES canónico |
C1C(C(=O)NC1C(=O)O)C(C(=O)O)N |
Sinónimos |
penmacric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



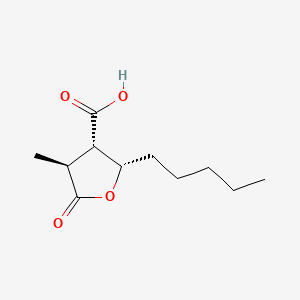
![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)
